Propyl sulfide
Overview
Description
Propyl sulfide, also known as this compound, is an organic compound with the molecular formula C₆H₁₄S. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two propyl groups. This compound is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of propyl bromide with sodium sulfide. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions. The general reaction is as follows:
2C3H7Br+Na2S→C6H14S+2NaBr
Industrial Production Methods
In industrial settings, dipropylsulfide is produced through the catalytic hydrogenation of propylene sulfide. This method involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction can be represented as:
C3H6S+H2→C6H14S
Chemical Reactions Analysis
Types of Reactions
Propyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form dipropyl sulfoxide and dipropyl sulfone. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of dipropylsulfide can yield propyl mercaptan. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides or amines
Major Products
Oxidation: Dipropyl sulfoxide, dipropyl sulfone
Reduction: Propyl mercaptan
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
Propyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: this compound is used in the production of various industrial chemicals and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of dipropylsulfide involves its interaction with molecular targets and pathways within cells. As an antioxidant, it can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cellular components. This activity is mediated through its sulfur atom, which can donate electrons to neutralize ROS. Additionally, dipropylsulfide can modulate signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Propyl sulfide can be compared with other similar compounds, such as:
Diallyl sulfide: Found in garlic, it has similar antioxidant properties but differs in its molecular structure, containing allyl groups instead of propyl groups.
Diethyl sulfide: Another member of the sulfide family, it has ethyl groups instead of propyl groups, leading to differences in reactivity and applications.
Dipropyl disulfide: Contains an additional sulfur atom, forming a disulfide bond, which affects its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing scientific research.
Properties
IUPAC Name |
1-propylsulfanylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-7-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERULLAPCVRMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021934 | |
Record name | Propyl sulfide | |
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Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid | |
Record name | Dipropyl sulfide | |
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Record name | Dipropyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031431 | |
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Boiling Point |
142.00 to 143.00 °C. @ 760.00 mm Hg | |
Record name | Dipropyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031431 | |
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CAS No. |
111-47-7 | |
Record name | Propyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-47-7 | |
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Record name | Propyl sulfide | |
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Record name | Propyl sulfide | |
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Record name | Propyl sulfide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3021934 | |
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Record name | Dipropyl sulphide | |
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Record name | PROPYL SULFIDE | |
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Record name | Dipropyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-102.5 °C | |
Record name | Dipropyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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